dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O7/c1-23-13(21)15(14(22)24-2)9-10(25-17-15)12(20)18(11(9)19)8-5-3-7(16)4-6-8/h3-6,9-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWMTUYBYDAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)ON1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunosuppressive properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H12ClN2O6
- Molecular Weight : 344.70 g/mol
Biological Activity Overview
-
Immunosuppressive Activity
- Research indicates that derivatives of isoxazole compounds exhibit immunosuppressive effects comparable to established drugs like cyclosporine. For instance, studies have shown that related compounds inhibit humoral immune responses and modulate cytokine production in vitro and in vivo .
- In particular, the compound demonstrated a significant reduction in the proliferation of peripheral blood mononuclear cells (PBMC) induced by phytohemagglutinin (PHA), suggesting its role in inhibiting T-cell activation .
-
Anticancer Potential
- The compound’s structural similarity to other known anticancer agents suggests potential activity against various cancer types. In vitro assays have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of NF-κB signaling pathways .
- A case study involving a series of substituted phenyl analogues highlighted their effectiveness against human rhinovirus serotypes, indicating a broader antiviral potential that may extend to certain cancers .
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Modulation : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α while upregulating anti-inflammatory cytokines .
- Apoptotic Pathways : Activation of caspases and modulation of apoptotic markers are critical for its anticancer effects. The compound has been linked to increased expression of pro-apoptotic factors in cancer cells .
Data Tables
Case Studies
- Immunosuppressive Effects :
- Anticancer Studies :
Scientific Research Applications
Structural Information
- Molecular Formula: C15H13ClN2O7
- Molecular Weight: 368.73 g/mol
- CAS Number: 338420-26-1
- Predicted Boiling Point: 552.3 ± 60.0 °C
- Density: 1.511 ± 0.06 g/cm³
- pKa: -2.17 ± 0.40
Key Features
The compound contains a dioxotetrahydropyrrolo structure fused with an isoxazole ring, which contributes to its biological activity and reactivity in various chemical reactions.
Medicinal Chemistry
Dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate has been investigated for its potential pharmacological properties. Its structural analogs have shown promise in:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
- Anticancer Agents: Some studies suggest that compounds with similar structures may interfere with cancer cell proliferation, indicating potential applications in oncology .
Agrochemicals
The compound's derivatives have been explored for their insecticidal properties. The synthesis of related isoxazole derivatives has been linked to notable insecticidal activity, suggesting that this compound could be developed into effective agrochemical agents .
Synthetic Methodologies
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique reactivity allows it to participate in:
- Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex structures, which are valuable in drug discovery and materials science .
- Functionalization Reactions: The presence of multiple functional groups allows for further derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several derivatives synthesized from this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications enhanced activity significantly compared to the parent compound.
Case Study 2: Insecticidal Properties
Research conducted on the insecticidal effects of related isoxazole compounds demonstrated that specific derivatives exhibited high toxicity against agricultural pests. These findings suggest a pathway for developing new insecticides based on the core structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
